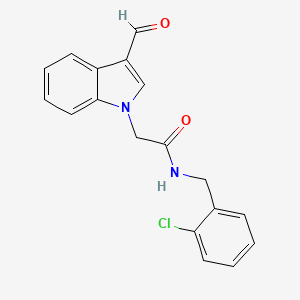
N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has detailed the synthesis and spectroscopic characterization of biologically active acetamide derivatives. For instance, Knaack et al. (2001) described the synthesis of a potent tubulin inhibitor, highlighting a straightforward synthesis route from unsubstituted indole, showcasing the importance of such compounds in preclinical development due to their biological activities Knaack et al., 2001.
Molecular Docking and Anti-inflammatory Applications
Al-Ostoot et al. (2020) synthesized a new indole acetamide with significant yield, which was characterized using spectroscopic analyses. Its anti-inflammatory activity was confirmed through in silico modeling studies, targeting cyclooxygenase domains. The compound's geometric optimization was also studied using density functional theory calculations, providing insights into its electronic structure and potential as an anti-inflammatory drug Al-Ostoot et al., 2020.
Antioxidant Properties
Gopi and Dhanaraju (2020) focused on synthesizing novel acetamide derivatives to evaluate their antioxidant activity. The study revealed that certain compounds exhibited considerable activity, suggesting the potential for developing new antioxidant agents based on the indole nucleus and substituted phenyl rings Gopi & Dhanaraju, 2020.
Antiplasmodial and Anti-cancer Activities
Research into N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides prepared by Mphahlele et al. (2017) evaluated their in vitro antiplasmodial properties, revealing certain compounds required specific substituents for biological activity. Molecular docking suggested a potential mode of action against the plasmodial parasite, indicating their relevance in anti-malarial drug development Mphahlele et al., 2017.
Photovoltaic Efficiency and Ligand-Protein Interactions
Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs and performed photochemical, thermochemical modeling, and molecular docking to analyze their potential in dye-sensitized solar cells and as inhibitors for Cyclooxygenase 1 (COX1). This study underscores the versatility of acetamide derivatives in various scientific applications, from renewable energy to drug discovery Mary et al., 2020.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-16-7-3-1-5-13(16)9-20-18(23)11-21-10-14(12-22)15-6-2-4-8-17(15)21/h1-8,10,12H,9,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXLRQYYYCRIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
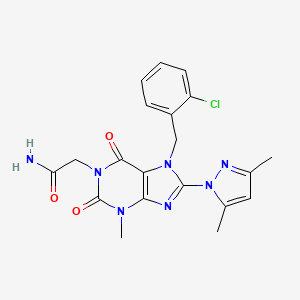
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide](/img/structure/B2806815.png)
![N-(4-butylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806816.png)
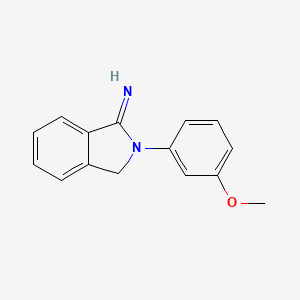
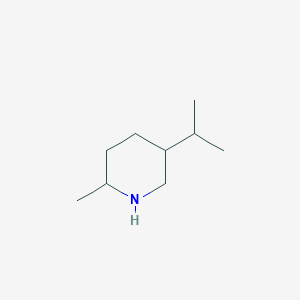
![4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2806821.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2806822.png)
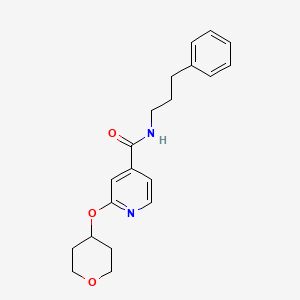

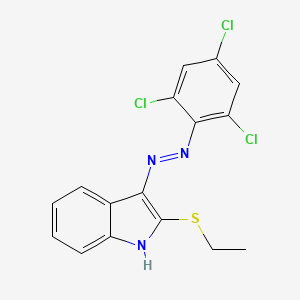
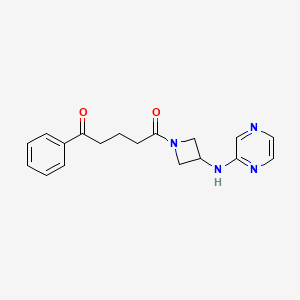
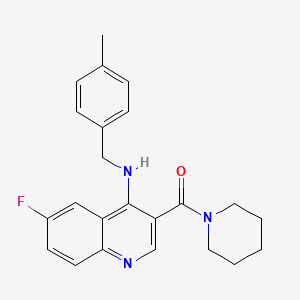
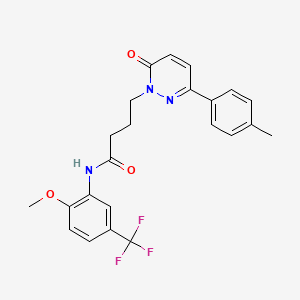
![Ethyl 2-[(2-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2806834.png)
